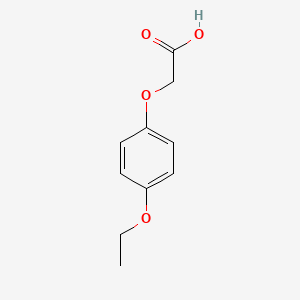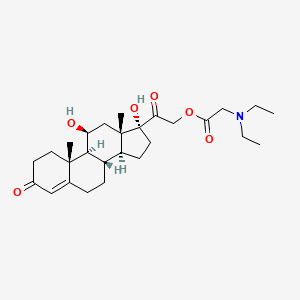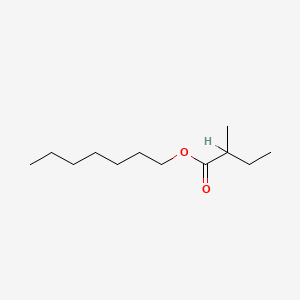
Cedrol formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cedrol formate is a synthetic fragrance compound that mimics the aroma of cedarwood. It is synthesized by reacting cedrol with formic acid, resulting in an ester form. This compound is defined as having a woody, spicy, and slightly sweet aroma, which makes it preferred in perfumes and other specific woody fragrance products . It is used in cosmetics, personal care products, and various forms in the chemical and agriculture industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cedrol formate is synthesized by esterification of cedrol with formic acid. The reaction typically involves heating cedrol and formic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of cedrol to this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where cedrol and formic acid are mixed and heated. The reaction mixture is then subjected to distillation to separate and purify the this compound. The purity of the final product is ensured through techniques such as fractional distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cedrol formate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed back to cedrol and formic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives of cedrol.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cedrol and formic acid.
Oxidation: Various oxidized derivatives of cedrol.
Reduction: Reduced derivatives of cedrol.
Applications De Recherche Scientifique
Cedrol formate has a wide range of scientific research applications:
Chemistry: Used as a fragrance compound in the synthesis of other aroma chemicals.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Industry: Used in the formulation of perfumes, cosmetics, and personal care products due to its pleasant aroma.
Mécanisme D'action
Cedrol formate is compared with other similar compounds, such as cedrol and cedrene:
Cedrol: A sesquiterpene alcohol found in the essential oil of conifers.
Cedrene: Another component of cedar oil, known for its insect-repelling properties.
Uniqueness: this compound is unique due to its esterified form, which enhances its fragrance properties and makes it more suitable for use in perfumes and cosmetics compared to its non-esterified counterparts .
Comparaison Avec Des Composés Similaires
- Cedrol
- Cedrene
- Thujopsene
- β-Cedrene
Cedrol formate stands out for its specific aroma profile and its applications in various industries, making it a valuable compound in the field of fragrance chemistry.
Propriétés
Numéro CAS |
39900-38-4 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) formate |
InChI |
InChI=1S/C16H26O2/c1-11-5-6-12-14(2,3)13-9-16(11,12)8-7-15(13,4)18-10-17/h10-13H,5-9H2,1-4H3 |
Clé InChI |
AHZYNUWTBDLJHG-UHFFFAOYSA-N |
SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC=O |
SMILES isomérique |
C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)OC=O |
SMILES canonique |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC=O |
Key on ui other cas no. |
39900-38-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















